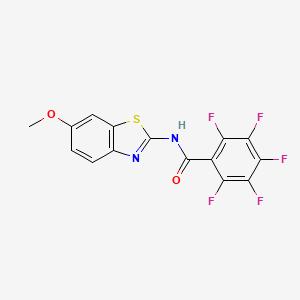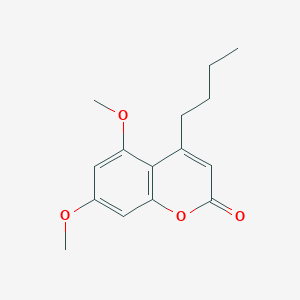![molecular formula C19H16F3N3O3S B4629850 1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4629850.png)
1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Descripción general
Descripción
Synthesis Analysis
- The synthesis of related 2-mercapto pyrimidinone derivatives often involves cyclization reactions, starting from amino-thiophene derivatives and proceeding through interactions with various reagents (Alagarsamy et al., 2007).
- Synthesis methods for similar compounds in the pyrido[2,3-d]pyrimidinone family have also been reported, highlighting the importance of certain substituents for biological activity (Sirakanyan et al., 2021).
Molecular Structure Analysis
- The molecular structure of these compounds is characterized by the presence of a pyrimidinone ring, often substituted at various positions, which plays a crucial role in their biological activity and chemical behavior (Echalier et al., 2008).
Chemical Reactions and Properties
- Pyrimidinone derivatives like 1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically participate in various chemical reactions, influenced by the substituents on the pyrimidine ring (Devani et al., 1976).
Physical Properties Analysis
- The physical properties of these compounds, such as solubility and melting points, are influenced by the nature of the substituents on the pyrimidine ring. These properties are critical for their application in medicinal chemistry (Hassan et al., 1988).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, of pyrido[2,3-d]pyrimidin-4(1H)-ones are determined by factors like the electron-donating or withdrawing nature of the substituents. These properties are key to understanding their potential as pharmacological agents (Jiang & Liu, 2014).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research on compounds with similar structural motifs, such as pyrido[2,3-d]pyrimidin-4(1H)-ones, often focuses on their synthesis and structural characterization. For example, studies on the synthesis of novel pyrimidine derivatives emphasize the importance of these compounds in medicinal chemistry due to their diverse biological activities. Pyrimidine cores are pivotal in developing new therapeutic agents, showcasing the relevance of investigating compounds with complex pyrimidine-based structures for pharmacological applications (Abu‐Hashem, 2014; Abu‐Hashem, 2015) 1 2.
Biological Activities and Therapeutic Potential
Compounds featuring pyrido[2,3-d]pyrimidin-4(1H)-one scaffolds are often explored for their potential biological activities. For instance, the synthesis and evaluation of pyrimidine derivatives as analgesic and anti-inflammatory agents highlight the therapeutic potential of such molecules. These activities suggest that similar compounds could be investigated for their pharmacological properties, underscoring the importance of detailed research into their mechanism of action and potential therapeutic uses (Alagarsamy, Vijayakumar, & Raja Solomon, 2007) .
Advanced Materials and Photophysical Properties
Research into the structural and photophysical properties of related compounds, such as cyclometalated iridium(III) complexes, provides insights into the potential application of complex pyrimidine derivatives in materials science. These studies can lead to the development of new materials with specific optical properties, useful in areas like light-emitting diodes (LEDs), photovoltaics, and sensors (Tamayo et al., 2003) .
Anticancer Research
Explorations into the synthesis and bioevaluation of new anticancer agents based on pyrimidine structures demonstrate the potential of such compounds in oncology. The identification of structure-activity relationships and the evaluation of anticancer efficacy in vitro and in vivo are crucial steps in the development of novel therapeutic agents targeting various cancer types (Gold et al., 2020) .
Propiedades
IUPAC Name |
1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c1-27-10-5-6-14(28-2)11(7-10)13-8-12(19(20,21)22)15-16(23-13)25(9-3-4-9)18(29)24-17(15)26/h5-9H,3-4H2,1-2H3,(H,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJRMQDWGIHCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=C(C(=C2)C(F)(F)F)C(=O)NC(=S)N3C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-(4-chlorophenyl)-2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4629786.png)
![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4629793.png)

![(4-{5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4629798.png)
![4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4629805.png)
![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B4629809.png)
![1-(3-methylbutyl)-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4629821.png)
![2-{2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4629823.png)
![(2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4629830.png)
![2-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4629847.png)
![6-bromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4629851.png)
![ethyl 3-({4-[(3-methylbutanoyl)amino]phenyl}amino)-3-oxopropanoate](/img/structure/B4629855.png)
![4-[2-(2-chloro-5-methylphenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B4629856.png)
